5-Amino-2-chlorobenzenesulfonamide

Description

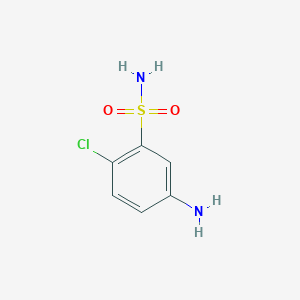

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDSVQLOFIBCDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173976 | |

| Record name | 5-Amino-2-chlorobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2015-19-2 | |

| Record name | 5-Amino-2-chlorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2015-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-chlorobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002015192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2-chlorobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-chlorobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-2-CHLOROBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6X4C839EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A Foundation in History: the Evolution of Sulfonamide Chemistry

The journey of sulfonamide chemistry began in the early 20th century, marking a pivotal moment in the history of medicine. These synthetic antimicrobial agents were the first to be used systemically and effectively against bacterial infections, heralding the dawn of the antibiotic era. wikipedia.org The story starts in the laboratories of Bayer AG in 1932, where experiments with coal-tar dyes led to the discovery of the first sulfonamide, Prontosil. wikipedia.org This discovery was a breakthrough, as Prontosil demonstrated a strong protective action against streptococcal infections. wikipedia.org

A significant advancement came in 1936 when it was discovered that Prontosil, a prodrug, is metabolized in the body to its active form, sulfanilamide (B372717). openaccesspub.org This realization spurred the synthesis of thousands of sulfanilamide derivatives, leading to the development of more effective and less toxic sulfa drugs. wikipedia.orgopenaccesspub.org These compounds function as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS) in bacteria, which is essential for the synthesis of folic acid, a vital component for bacterial growth. wikipedia.orgajchem-b.com This mechanism renders them bacteriostatic, meaning they inhibit bacterial multiplication rather than directly killing the bacteria. wikipedia.org The structural similarity between sulfanilamides and p-aminobenzoic acid (PABA), the natural substrate for DHPS, is the basis for their antibacterial activity. wikipedia.orgajchem-b.com Over the years, the applications of sulfonamides have expanded beyond antibacterial agents to include treatments for a variety of conditions. openaccesspub.orgajchem-b.com

The Versatile Backbone: Benzenesulfonamide Scaffolds in Modern Chemical Biology

The benzenesulfonamide (B165840) scaffold, the core structure of 5-Amino-2-chlorobenzenesulfonamide, is of considerable importance in contemporary chemical biology. This structural motif is a key building block in the development of a wide array of therapeutic agents. ajchem-b.com Researchers have successfully utilized this scaffold to design and synthesize compounds with diverse biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties. ajchem-b.com

The versatility of the benzenesulfonamide scaffold lies in its ability to be readily modified with various functional groups, allowing for the fine-tuning of its pharmacological properties. nih.gov For instance, the addition of an electron-withdrawing group, such as a nitro group, has been shown to enhance the antibacterial activity of some sulfonamide derivatives. ajchem-b.com Furthermore, benzenesulfonamide-based compounds have been investigated as inhibitors of enzymes like carbonic anhydrase, which is implicated in conditions such as glaucoma and certain cancers. ajchem-b.com

Recent research has explored the potential of benzenesulfonamide derivatives as novel therapeutic agents. Studies have focused on synthesizing new series of these compounds and evaluating their cytotoxic effects against various cancer cell lines, with some derivatives showing promising results. nih.gov In another line of research, benzenesulfonamide scaffolds have been used to develop potential inhibitors of V-ATPase, a novel target for insecticides. nih.gov These examples underscore the continued relevance and adaptability of the benzenesulfonamide scaffold in modern drug discovery and chemical biology.

A Compound of Interest: Research Trajectories for 5 Amino 2 Chlorobenzenesulfonamide

Classical Synthetic Routes for this compound

The synthesis of this compound has been traditionally achieved through several well-established multi-step pathways. These routes often involve the manipulation of nitro and chloro-substituted benzene derivatives, leveraging fundamental reactions in organic chemistry.

Multi-Step Synthesis Pathways

A prevalent classical synthesis of this compound commences with 5-chloro-2-nitroaniline (B48662). This starting material undergoes a sequence of reactions to introduce the sulfonamide group and subsequently reduce the nitro group to the desired amine.

One common pathway involves the following key steps:

Diazotization and Sulfonation: The synthesis can be initiated from the readily available 5-chloro-2-nitroaniline. This precursor is subjected to diazotization followed by a reaction with sulfur dioxide in the presence of a copper catalyst to yield 5-chloro-2-nitrobenzenesulfonyl chloride. nih.gov

Ammonolysis: The resulting 5-chloro-2-nitrobenzenesulfonyl chloride is then treated with ammonia (B1221849) in a process known as ammonolysis. This reaction substitutes the chloride of the sulfonyl chloride group with an amino group, forming 5-chloro-2-nitrobenzenesulfonamide (B1348206). nih.gov This step is typically carried out in a polar solvent like water or dichloromethane (B109758) at temperatures ranging from 30 to 70 °C. nih.gov

Reduction: The final step involves the reduction of the nitro group of 5-chloro-2-nitrobenzenesulfonamide to an amino group. A common reducing agent for this transformation is iron powder in a polar solvent mixture such as methanol and water, with the reaction temperature maintained between 40 and 80 °C. nih.gov This reduction yields the final product, this compound.

An alternative classical route involves the direct chlorination of 2-aminobenzenesulfonamide. In this method, N-chlorosuccinimide (NCS) is used as the chlorinating agent in a solvent like chloroform, typically under reflux conditions for several hours. scielo.br This approach offers a more direct pathway to the target molecule, achieving high yields of up to 95%. scielo.br

Table 1: Key Steps in the Classical Synthesis of this compound

| Step | Starting Material | Reagents | Intermediate/Product | Typical Conditions | Yield |

|---|---|---|---|---|---|

| Route 1 | |||||

| 1. Diazotization & Sulfonation | 5-chloro-2-nitroaniline | NaNO₂, HCl, SO₂, Cu catalyst | 5-chloro-2-nitrobenzenesulfonyl chloride | Low temperature nih.gov | - |

| 2. Ammonolysis | 5-chloro-2-nitrobenzenesulfonyl chloride | Ammonia (ammoniacal liquor) | 5-chloro-2-nitrobenzenesulfonamide | 30-70 °C, polar solvent (e.g., water, dichloromethane) nih.gov | 82-85.3% nih.gov |

| 3. Reduction | 5-chloro-2-nitrobenzenesulfonamide | Iron powder, methanol/water | This compound | 40-80 °C nih.gov | High nih.gov |

| Route 2 | |||||

| 1. Chlorination | 2-Aminobenzenesulfonamide | N-chlorosuccinimide (NCS) | This compound | Chloroform, reflux, 3 hours scielo.br | 95% scielo.br |

Precursor Compounds and Intermediate Derivatization

The selection of precursor compounds is critical to the success and efficiency of the synthesis. 5-chloro-2-nitroaniline is a key precursor in one of the primary classical routes. nih.gov This compound can be synthesized from m-dichlorobenzene through nitration to form 2,4-dichloronitrobenzene, followed by amination. mdpi.comnih.gov

Intermediate derivatization is also a crucial aspect of these synthetic pathways. For instance, the conversion of the amino group of the starting aniline (B41778) to a diazonio group is a pivotal intermediate step that allows for the introduction of the sulfonyl chloride functionality. nih.gov The stability and reactivity of these intermediates, such as 5-chloro-2-nitrobenzenesulfonyl chloride, are important considerations for optimizing reaction conditions and maximizing yields.

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in chemical manufacturing. This trend has led to the exploration of advanced and green chemistry approaches for the synthesis of sulfonamides, including this compound.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. While specific literature on the microwave-assisted synthesis of this compound is not abundant, the synthesis of related sulfonamide derivatives has been successfully achieved using this technology. For instance, the synthesis of various sulfonamides has been reported via microwave irradiation, demonstrating the potential for rapid and efficient N-alkylation and N-arylation reactions. mdpi.comchemicalbook.comnih.gov These methods often involve the use of catalysts and can be performed under solvent-free conditions, further enhancing their green credentials. researchgate.net The application of microwave energy to the classical synthetic steps, such as the ammonolysis or reduction stages, could potentially offer significant improvements in terms of speed and energy efficiency.

Environmentally Benign Synthetic Strategies

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this translates to the use of less toxic reagents, environmentally benign solvents, and catalytic methods to minimize waste.

Recent research has focused on the development of catalytic systems for sulfonamide synthesis. For example, nano-catalysts, such as nano-Ru/Fe₃O₄, have been employed for the efficient synthesis of sulfonamides through the direct coupling of alcohols and sulfonamides. nih.govuobaghdad.edu.iq Copper-catalyzed coupling reactions of aryldiazonium tetrafluoroborates with a stable SO₂ surrogate and N-chloroamines also provide a greener route to aromatic sulfonamides under mild conditions. beilstein-journals.org The use of recyclable catalysts, such as magnetic nanocatalysts, further enhances the environmental friendliness of these processes by simplifying product purification and catalyst recovery. researchgate.net These green catalytic approaches offer promising alternatives to traditional stoichiometric methods, which often generate significant amounts of waste.

Derivatization Strategies and Functional Group Transformations

The presence of three distinct functional groups—the primary aromatic amine, the chloro group, and the sulfonamide group—makes this compound a versatile building block for the synthesis of a wide array of more complex molecules.

The amino group is a primary site for derivatization. It can readily undergo N-acylation with acyl chlorides or anhydrides to form the corresponding amides. researchgate.net This transformation is often used to introduce various functionalities or to protect the amino group during subsequent reactions. Similarly, N-alkylation of the amino group can be achieved using alkyl halides, opening pathways to a range of N-substituted derivatives. nih.gov

Another important transformation of the primary amino group is diazotization . The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent reactions. For example, it can be used in coupling reactions with activated aromatic compounds, such as phenols and anilines, to form azo dyes. slideshare.netresearchgate.netyoutube.com Furthermore, the diazonium group can be replaced by a wide range of other functional groups through Sandmeyer-type reactions.

The sulfonamide group itself can also be a site for chemical modification, although it is generally less reactive than the amino group. The hydrogen atoms on the sulfonamide nitrogen can be substituted, for example, by reaction with isocyanates to form sulfonylureas. This particular derivatization is of significant interest in medicinal chemistry, as exemplified by the synthesis of glibenclamide analogues, which are potent antidiabetic agents. nih.govchemicalbook.com

Finally, the combination of the amino and sulfonamide groups allows for the construction of various heterocyclic systems. For example, the amino group can be a part of a cyclization reaction to form fused heterocyclic rings, such as triazoles. scielo.brnih.govnih.gov

Table 2: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| Amino Group | N-Acylation | Acyl chlorides, Anhydrides | N-Acyl derivatives |

| Amino Group | N-Alkylation | Alkyl halides | N-Alkyl derivatives |

| Amino Group | Diazotization & Coupling | NaNO₂, HCl, then activated aromatic compound | Azo compounds |

| Amino Group | Cyclization | - | Heterocyclic compounds (e.g., triazoles) |

| Sulfonamide Group | N-Substitution | Isocyanates | Sulfonylureas |

Modification of the Amino Group

The primary amino group in this compound is a key site for derivatization, allowing for the introduction of a wide range of functionalities through several important reactions.

N-Acylation: The amino group can readily undergo acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding N-acyl derivatives. For instance, the reaction with acetic anhydride (B1165640) introduces an acetyl group, a common strategy to protect the amino group or to modulate the compound's biological activity. youtube.comphlox.or.id In the presence of a base, the lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an amide bond. youtube.com Generally, the amino group is more nucleophilic than a hydroxyl group, leading to preferential N-acylation in molecules containing both functionalities. quora.com

N-Alkylation: The amino group can also be alkylated using alkyl halides. This reaction introduces alkyl substituents onto the nitrogen atom, further expanding the diversity of accessible derivatives. The reaction typically proceeds via nucleophilic substitution, where the amine acts as the nucleophile. youtube.com

Diazotization and Azo Coupling: A significant transformation of the primary aromatic amino group is its conversion into a diazonium salt through diazotization. This reaction involves treating the amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. wikipedia.org The resulting diazonium salt is a versatile intermediate that can subsequently undergo azo coupling reactions with activated aromatic compounds, such as phenols and naphthols, to form highly colored azo dyes. wikipedia.orgquora.com For example, the diazonium salt derived from a similar compound, 5-amino-2-chlorobenzenesulfonic acid, is used in the synthesis of complex azo dyes. wikipedia.org A classic example of an azo coupling reaction is the reaction of a diazonium salt with beta-naphthol to produce a vibrant red dye. libretexts.org

Table 1: Examples of Amino Group Modifications

| Reaction Type | Reagent/s | Product Type |

| N-Acylation | Acetic Anhydride | N-Acetyl derivative |

| N-Alkylation | Ethyl Iodide | N-Ethyl derivative |

| Diazotization | Sodium Nitrite, Hydrochloric Acid | Diazonium Salt |

| Azo Coupling | Diazonium Salt, Beta-Naphthol | Azo Dye |

Reactions Involving the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is another key functional group that can be chemically modified, primarily at the nitrogen atom.

N-Substitution: The hydrogen atoms on the sulfonamide nitrogen are acidic and can be deprotonated by a base. The resulting anion can then react with various electrophiles. For example, N-alkylation can be achieved by reaction with alkyl halides in the presence of a base. This allows for the synthesis of a wide range of N-substituted sulfonamides. A series of N-substituted derivatives of N-benzyl-4-chlorobenzenesulfonamide have been synthesized by reacting the parent sulfonamide with various alkyl/aralkyl halides in a polar aprotic medium. cymitquimica.com

Furthermore, the sulfonamide nitrogen can participate in coupling reactions with aryl or heteroaryl halides to form N-aryl or N-heteroaryl derivatives. These reactions are often catalyzed by transition metals, such as in the Buchwald-Hartwig amination, which has become a powerful tool for the formation of C-N bonds. nih.gov

Table 2: Examples of Sulfonamide Moiety Reactions

| Reaction Type | Reagent/s | Product Type |

| N-Alkylation | Alkyl Halide, Base | N-Alkylsulfonamide |

| N-Arylation (e.g., Buchwald-Hartwig) | Aryl Halide, Palladium Catalyst, Base | N-Arylsulfonamide |

Halogen Substitution Reactions on the Benzene Ring

The chlorine atom on the benzene ring of this compound can be replaced through nucleophilic aromatic substitution (SNA_r) reactions, although this typically requires harsh conditions or the presence of activating groups. nih.gov The sulfonamide and amino groups, particularly after protonation, can act as electron-withdrawing groups, which can facilitate nucleophilic attack on the ring. a2bchem.com

In S_NAr reactions, a potent nucleophile attacks the carbon atom bearing the halogen, forming a high-energy intermediate known as a Meisenheimer complex. nih.gov The departure of the halide ion then restores the aromaticity of the ring. The reactivity of halogens in S_NAr reactions often follows the order F > Cl > Br > I, which is the reverse of the trend seen in S_N2 reactions. nih.gov Common nucleophiles for these reactions include alkoxides, amines, and thiols.

Table 3: Halogen Substitution Reactions

| Reaction Type | Reagent/s | Product Type |

| Nucleophilic Aromatic Substitution | Sodium Methoxide | 5-Amino-2-methoxybenzenesulfonamide |

| Nucleophilic Aromatic Substitution | Ammonia | 2,5-Diaminobenzenesulfonamide |

Coupling Reactions for Complex Molecular Architectures

The chloro-substituted benzene ring of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecules. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. chemspider.com It is a versatile method for forming biaryl structures. For instance, the Suzuki-Miyaura coupling of 5-amino-2-chloropyridine, a structurally similar compound, with 2,6-dimethylphenylboronic acid has been reported to proceed in good yield. nih.gov A typical procedure involves reacting the aryl halide with the boronic acid in a solvent like ethanol (B145695) with a palladium catalyst and a base such as potassium hydroxide. organic-chemistry.org

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. sctunisie.org The reaction is catalyzed by a palladium complex and requires a base. nih.gov For example, the Heck reaction of chlorobenzene (B131634) with styrene (B11656) yields stilbene. researchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. wikipedia.org This method is widely used for the synthesis of arylalkynes. cymitquimica.com

Ullmann Condensation: This copper-catalyzed reaction can be used to form carbon-oxygen or carbon-nitrogen bonds. For example, the reaction of an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base yields a diaryl ether. researchgate.net Similarly, reaction with an amine yields a diarylamine. researchgate.net

Table 4: Coupling Reactions for Complex Architectures

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Palladium catalyst, Base | 6-Amino-3-sulfamoylbiphenyl |

| Heck Reaction | Styrene | Palladium catalyst, Base | 5-Amino-2-(2-phenylethenyl)benzenesulfonamide |

| Sonogashira Coupling | Phenylacetylene | Palladium catalyst, Copper(I) co-catalyst, Base | 5-Amino-2-(phenylethynyl)benzenesulfonamide |

| Ullmann Condensation | Phenol | Copper catalyst, Base | 5-Amino-2-phenoxybenzenesulfonamide |

Antimicrobial Efficacy and Mechanisms of Action

The sulfonamide group within this compound is a key indicator of its potential as an antimicrobial agent. ontosight.ai This functional group is characteristic of sulfa drugs, a class of antibiotics known for their efficacy against a range of bacterial pathogens.

Research into the antibacterial properties of sulfonamide derivatives has shown that modifications to the parent structure can yield compounds with significant potency. While direct studies on the antibacterial activity of this compound are not extensively detailed in the provided context, the activity of its derivatives provides valuable insight. For instance, a series of novel sulfonamides incorporating 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds have been synthesized and evaluated for their in vitro activity against Gram-positive and Gram-negative bacteria, as well as Mycobacteria. nih.gov

One notable derivative, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, demonstrated considerable activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 31.25 μmol/L. nih.gov Furthermore, other derivatives such as 4-Amino-N-(thiazol-2-yl)benzenesulfonamide and 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide have shown promising activity against Mycobacterium kansasii at concentrations of 1-4 μmol/L. nih.gov

The exploration of nanomaterials in conjunction with sulfonamide-related structures has also opened new avenues. Gold nanoparticles functionalized with 5-amino-2-mercaptobenzimidazole (B160934) have exhibited excellent antibacterial efficacy against carbapenem-resistant gram-negative bacteria, with a reported MIC of 2 μg/mL. semanticscholar.orgresearchgate.net This suggests that derivatization and formulation strategies can significantly enhance the antibacterial potential of the core structure.

Table 1: Antibacterial Activity of Selected Sulfonamide Derivatives

| Compound/Derivative | Target Microorganism | Activity (MIC) |

|---|---|---|

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive Staphylococcus aureus | 15.62-31.25 μmol/L nih.gov |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-resistant Staphylococcus aureus (MRSA) | 15.62-31.25 μmol/L nih.gov |

| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 μmol/L nih.gov |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 μmol/L nih.gov |

The primary mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS). mcmaster.canih.gov This enzyme is crucial in the bacterial folate biosynthesis pathway, catalyzing the condensation of para-aminobenzoic acid (pABA) with 2-amino-4-hydroxy-6-hydroxymethyl-7,8-dihydropteridine pyrophosphate (DHPPP). nih.gov By mimicking the natural substrate pABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. mcmaster.canih.gov

Folic acid is essential for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. mcmaster.ca Bacteria must synthesize their own folic acid, as they cannot uptake it from the environment. Consequently, the inhibition of the folate pathway by sulfonamides leads to a depletion of essential metabolites, resulting in bacteriostasis and eventual cell death. mcmaster.canih.gov It is this mechanism that underpins the antibacterial activity of compounds like this compound.

The antibacterial spectrum of sulfonamides and their derivatives can range from broad to specific, depending on the chemical modifications of the core structure. Studies on various sulfonamide derivatives have demonstrated activity against a wide array of bacteria, including both Gram-positive and Gram-negative species. nih.gov For example, the activity of certain derivatives against Staphylococcus aureus (Gram-positive) highlights their potential in treating infections caused by this pathogen. nih.gov

Conversely, some derivatives exhibit more specific targeting. The notable efficacy of 4-Amino-N-(thiazol-2-yl)benzenesulfonamide and its Schiff base derivative against Mycobacterium kansasii suggests a degree of specificity for this particular species. nih.gov The development of amphiphilic derivatives of α-amino acids, which possess antimicrobial properties, further illustrates the potential for creating targeted agents. uctm.edu The ability to modify the sulfonamide scaffold allows for the tuning of its antimicrobial spectrum, a valuable attribute in the development of new antibacterial agents.

The emergence of antimicrobial resistance is a significant challenge in the use of sulfonamides. The primary mechanism of resistance involves mutations in the gene encoding dihydropteroate synthase (folP), which reduces the binding affinity of the sulfonamide to the enzyme. nih.gov This allows the bacteria to continue producing folic acid even in the presence of the drug. Other resistance mechanisms include increased production of pABA, which outcompetes the sulfonamide inhibitor, and active efflux pumps that remove the drug from the bacterial cell. nih.govnih.gov

Strategies to overcome this resistance are an active area of research. One approach is the development of novel derivatives that can effectively inhibit the mutated enzymes. Another promising strategy involves the use of combination therapies. For instance, nanomaterials can be used as delivery vehicles to enhance the efficacy of antibiotics and overcome resistance mechanisms like biofilm formation and efflux pumps. mdpi.com The synergistic combination of nanomaterials with conventional antibiotics can increase bacterial susceptibility and reduce the required drug dosage. mdpi.com Furthermore, the development of inhibitors that target other enzymes in the folate pathway can provide alternative therapeutic options.

The antifungal activity of sulfonamides is generally considered to be limited. In one study, a series of sulfonamide derivatives showed almost no antifungal potency. nih.gov However, research into structurally related compounds and their derivatives has shown some potential. For example, metal complexes of aminobenzolamide, a compound structurally similar to sulfonamides, have demonstrated effective antifungal activity against several Aspergillus and Candida species. nih.gov The mechanism of action for these complexes appears to be distinct from typical antifungal agents, possibly involving the inhibition of phosphomannose isomerase, an enzyme essential for yeast cell wall biosynthesis. nih.gov

In other studies, derivatives of 5-aminoimidazole-4-carbohydrazonamide have shown strong antifungal activity against Candida krusei and Candida albicans. mdpi.com The mechanism of action for these compounds is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and fungal cell death. mdpi.com While this compound itself may not be a potent antifungal, these findings suggest that its scaffold could be used to design derivatives with significant antifungal properties, potentially through different mechanisms of action.

Carbonic Anhydrase Inhibition Potential

Beyond their antimicrobial effects, sulfonamides are well-established as inhibitors of carbonic anhydrases (CAs). These zinc-containing metalloenzymes play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov The primary sulfonamide group (-SO2NH2) is a key pharmacophore that binds to the zinc ion in the active site of the enzyme, leading to its inhibition. nih.gov

Derivatives of sulfonamides have been extensively studied as potential therapeutic agents for conditions where CA inhibition is beneficial, such as glaucoma. nih.gov For example, five-membered heterocyclic sulfonamides have been shown to be potent inhibitors of human carbonic anhydrase isoforms I, II, and IX. nih.gov Given that this compound possesses the requisite sulfonamide group, it and its derivatives are strong candidates for investigation as carbonic anhydrase inhibitors. The amino and chloro substituents on the benzene ring offer sites for chemical modification to enhance potency and selectivity for different CA isozymes.

Inhibition Kinetics and Binding Affinities to Human Carbonic Anhydrase Isoforms (e.g., hCA I, II, IV, VII, IX, XII)

No data is available in the searched scientific literature regarding the inhibition constants (Kᵢ) or binding affinities of this compound for any of the human carbonic anhydrase (hCA) isoforms, including hCA I, II, IV, VII, IX, or XII.

Molecular Interactions within Carbonic Anhydrase Active Sites

There are no published studies detailing the specific molecular interactions, such as binding modes or key residue contacts, between this compound and the active sites of carbonic anhydrase enzymes.

Therapeutic Implications of Carbonic Anhydrase Inhibition

Without data on its inhibitory activity, no therapeutic implications can be drawn for this compound as a carbonic anhydrase inhibitor.

Anticancer Activity and Cellular Mechanisms

There is no specific information available concerning the direct anticancer effects of this compound.

Cytotoxic and Antiproliferative Effects in Cancer Cell Lines (e.g., HCT-116, MCF-7, HeLa)

No studies were found that reported the cytotoxic or antiproliferative effects (such as IC₅₀ values) of this compound on cancer cell lines, including HCT-116, MCF-7, or HeLa.

Induction of Apoptosis and Cell Cycle Modulation (e.g., G0/G1 and G2/M arrest)

There is no available data to suggest that this compound induces apoptosis or causes cell cycle modulation in cancer cells.

Interaction with Anti-Apoptotic Proteins (e.g., Bcl-2 Family)

No research has been published on the potential interactions between this compound and members of the Bcl-2 family of proteins.

Antiangiogenic Activity through Thymidine (B127349) Phosphorylase Inhibition

There is no available research indicating that this compound possesses antiangiogenic properties by inhibiting thymidine phosphorylase. Known inhibitors of this enzyme are typically derivatives of nucleosides.

Synergistic Anticancer Activities with Other Agents

No studies documenting the synergistic anticancer activity of this compound in combination with other therapeutic agents were found during the literature review. Research on synergistic combinations has been conducted with established inhibitors like MDM2 inhibitors (e.g., siremadlin) and PARP inhibitors (e.g., olaparib), which are structurally unrelated to this compound.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Pharmacophoric Features

The fundamental pharmacophore of this class of compounds is typically centered on the sulfonamide group (-SO₂NH₂), the substituted aromatic ring, and the spatial arrangement of its functional groups. The sulfonamide group is a critical feature, often acting as a key hydrogen bond donor and acceptor, and in some contexts, as a zinc-binding group in the active sites of metalloenzymes like carbonic anhydrases. nih.gov

The Sulfonamide Group: Essential for key interactions with target proteins.

The Aromatic Ring: Serves as a central scaffold for orienting other functional groups.

Substituents (Amino and Chloro groups): These groups influence the electronic properties, lipophilicity, and metabolic stability of the molecule, and provide vectors for further modification.

The interplay of these features dictates the molecule's affinity and selectivity for its biological target.

Impact of Substituent Modifications on Biological Potency and Selectivity

Modifying the substituents on the benzenesulfonamide (B165840) core is a primary strategy for tuning biological activity and selectivity. Research on various sulfonamide-containing scaffolds has consistently shown that even minor chemical changes can lead to dramatic shifts in potency and target preference.

For instance, in the development of 1,3,5-triazinyl-substituted benzenesulfonamide conjugates as carbonic anhydrase inhibitors, attaching different amino acid side chains led to significant variations in inhibitory activity against different human carbonic anhydrase (hCA) isoforms. nih.gov Derivatives disubstituted with Serine (Ser), Threonine (Thr), and Alanine (Ala) showed potent inhibition of the tumor-associated hCA IX isoform, with inhibition constants (KIs) of 8.7, 13.1, and 8.4 nM, respectively. nih.gov In contrast, modifications on other scaffolds, like aminoglycoside antibiotics, have shown that while an amino modification can result in parent-like activity, an acetamido modification is often detrimental. nih.gov This effect is attributed to the introduction of a hydrophobic methyl group, and activity can be largely recovered by replacing it with a more hydrophilic, isosteric ureido group. nih.gov

Similarly, SAR studies on flavonoids as α-glucosidase inhibitors demonstrated that hydroxylation at specific positions of the flavonoid core increased inhibitory activity, whereas methoxylation or glycosylation at the same positions decreased potency. rsc.org These findings underscore the principle that the nature, position, and stereochemistry of substituents are critical determinants of biological effect.

Table 1: Impact of Amino Acid Substitution on Carbonic Anhydrase IX Inhibition Data derived from computational predictions for 1,3,5-triazinyl-substituted benzenesulfonamide derivatives. nih.gov

| Amino Acid Substituent | Predicted Inhibition Constant (KI) for hCA IX (nM) |

| Alanine (Ala) | 8.4 |

| Serine (Ser) | 8.7 |

| Threonine (Thr) | 13.1 |

| Glutamine (Gln) | 29.6 |

This interactive table allows you to sort the data by clicking on the column headers.

Rational Design Principles for Enhanced Bioactivity

Rational drug design aims to leverage an understanding of SAR to create molecules with improved therapeutic profiles. Key principles applied to sulfonamide-based compounds include:

Bioisosteric Replacement: As seen with the substitution of an acetamido group with a ureido group, replacing one functional group with another that has similar physical or chemical properties can improve potency or pharmacokinetic properties without losing the key binding interactions. nih.gov

Structure-Based Design: When the three-dimensional structure of the biological target is known, inhibitors can be designed to fit precisely into the active site. This involves optimizing hydrogen bonds, hydrophobic interactions, and π–π contacts to maximize binding affinity. rsc.orgnih.gov

Improving Metabolic Stability: A significant challenge in drug design is ensuring the molecule is not rapidly metabolized and cleared from the body. Optimization efforts often focus on modifying metabolically labile sites. For example, early diaryl ether sulfonamides were optimized to improve metabolic stability and reduce cytochrome P450 inhibition. nih.gov

Conformational Constraint: Limiting the flexibility of a molecule can lock it into its bioactive conformation, improving potency and selectivity. Cyclization is a common strategy to achieve this, as it can enhance stability against proteolysis and improve antimicrobial activity. mdpi.commdpi.com

These principles guide the iterative process of designing, synthesizing, and testing new analogues to achieve a desired biological effect.

Computational and Ligand-Based Drug Design Approaches

Modern drug discovery heavily relies on computational methods to accelerate the design process. For sulfonamide derivatives, these approaches have proven invaluable.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of novel, unsynthesized compounds. For example, QSAR analysis of triazinyl-aminobenzenesulfonamide derivatives helped identify candidates with impressive selectivity for hCA IX over the hCA II isoform. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov It allows researchers to visualize the binding mode, identify key interactions like hydrogen bonds and hydrophobic contacts, and understand why certain substituents enhance activity while others diminish it. rsc.orgnih.gov Molecular docking was instrumental in studying how sulfonamides derived from carvacrol (B1668589) bind to the active site of acetylcholinesterase. nih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used to search virtual libraries of compounds to find new molecules that fit the pharmacophore and are likely to be active.

These computational tools, combined with rational design principles, provide a powerful platform for the optimization of benzenesulfonamide scaffolds, leading to the discovery of potent and selective therapeutic agents. nih.govnih.gov

Advanced Analytical Characterization and Purity Assessment in Research

Spectroscopic Analysis (FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry) for Structural Elucidation

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the characteristic functional groups within the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of 5-Amino-2-chlorobenzenesulfonamide is expected to exhibit distinct absorption bands corresponding to its primary amine, sulfonamide, and substituted aromatic ring moieties.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) |

| 3300 - 3200 | N-H Stretching | Sulfonamide (-SO₂NH₂) |

| 3100 - 3000 | C-H Stretching | Aromatic Ring |

| 1630 - 1600 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C Stretching | Aromatic Ring |

| 1350 - 1310 | S=O Asymmetric Stretching | Sulfonamide (-SO₂NH₂) |

| 1170 - 1150 | S=O Symmetric Stretching | Sulfonamide (-SO₂NH₂) |

| 900 - 800 | C-H Out-of-Plane Bending | Substituted Aromatic Ring |

| 800 - 600 | C-Cl Stretching | Aryl Chloride |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule.

¹H-NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to neighboring protons. For this compound, the aromatic region is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. Their splitting patterns (coupling) are dictated by their positions relative to each other, providing definitive evidence for the 1,2,4-substitution pattern. The protons of the amine (-NH₂) and sulfonamide (-SO₂NH₂) groups typically appear as broad singlets that can be exchanged with D₂O.

¹³C-NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display six distinct signals for the aromatic carbons. The chemical shifts are influenced by the attached substituents (-Cl, -NH₂, -SO₂NH₂), allowing for the assignment of each carbon in the benzene ring.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity / Notes |

|---|---|---|---|

| ¹H | -NH₂ | ~4.0 - 5.0 | Broad singlet |

| -SO₂NH₂ | ~7.0 - 7.5 | Broad singlet | |

| Ar-H (ortho to -NH₂) | ~6.8 - 7.0 | Doublet of doublets | |

| Ar-H (ortho to -Cl) | ~7.3 - 7.5 | Doublet | |

| Ar-H (ortho to -SO₂NH₂) | ~7.6 - 7.8 | Doublet | |

| ¹³C | C-Cl | ~125 - 130 | Quaternary Carbon |

| C-SO₂NH₂ | ~135 - 140 | Quaternary Carbon | |

| C-NH₂ | ~145 - 150 | Quaternary Carbon | |

| Ar-CH (ortho to -NH₂) | ~115 - 120 | Methine Carbon | |

| Ar-CH (meta to -NH₂) | ~130 - 135 | Methine Carbon | |

| Ar-CH (para to -NH₂) | ~118 - 123 | Methine Carbon |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound (C₆H₇ClN₂O₂S), the molecular weight is 206.65 g/mol . The high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). A related isomer, 2-amino-5-chlorobenzenesulfonamide (B129618), shows an experimental mass spectrometry value of 206.9, which aligns with the expected molecular ion peak chemicalbook.com.

Electron impact (EI) ionization would lead to predictable fragmentation patterns, which are crucial for structural confirmation.

| m/z Value | Fragment Ion | Neutral Loss |

|---|---|---|

| 206 / 208 | [C₆H₇ClN₂O₂S]⁺ | Molecular Ion [M]⁺ |

| 142 / 144 | [C₆H₆ClN]⁺ | SO₂NH₂ |

| 126 / 128 | [C₆H₅Cl]⁺ | SO₂NH₂ + NH₂ |

Chromatographic Techniques (HPLC, GC) for Purity Profiling and Separation

Chromatographic methods are indispensable for determining the purity of this compound and for separating it from starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common technique for assessing the purity of non-volatile polar compounds like sulfonamides. The method separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This technique is highly effective for quantifying impurities, even at very low levels wu.ac.thwu.ac.th.

| Parameter | Condition |

|---|---|

| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Column Temperature | 25 °C |

| Injection Volume | 5 µL |

Gas Chromatography (GC)

Due to the low volatility and polar nature of this compound, direct analysis by GC is challenging. However, GC coupled with mass spectrometry (GC-MS) can be used following a derivatization step. Derivatization, such as silylation, converts the polar N-H groups into less polar, more volatile derivatives, making the compound amenable to GC analysis. This approach is typically used for specific applications requiring high sensitivity for trace-level analysis rather than for routine purity profiling.

X-ray Crystallography for Solid-State Structure Determination and Ligand-Protein Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related substituted benzenesulfonamides, such as 4-chlorobenzenesulphonamide, provides significant insight into the expected solid-state characteristics znaturforsch.com.

In the solid state, benzenesulfonamide (B165840) molecules typically engage in extensive hydrogen bonding. The sulfonamide group is a potent hydrogen-bond donor (-NH₂) and acceptor (S=O). It is highly probable that this compound molecules would form intermolecular N-H···O hydrogen bonds, leading to the formation of supramolecular structures like dimers or chains znaturforsch.comnih.gov. The amino group at the 5-position would also participate in hydrogen bonding, further stabilizing the crystal lattice.

This technique is also critical in drug discovery for visualizing how a ligand like a sulfonamide derivative binds to the active site of a target protein, such as carbonic anhydrase nih.gov. Such studies reveal key interactions, like the coordination of the sulfonamide nitrogen to a zinc ion in the enzyme's active site, which are crucial for structure-based drug design nih.gov.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula (C₆H₇ClN₂O₂S) to verify the compound's elemental composition and purity. For a pure sample, the found values should closely match the calculated values, typically within a ±0.4% tolerance.

| Element | Atomic Mass | Molar Mass (g/mol) | Calculated % | Found % |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 72.066 | 34.88 | Expected: 34.88 ± 0.4 |

| Hydrogen (H) | 1.008 | 7.056 | 3.42 | Expected: 3.42 ± 0.4 |

| Chlorine (Cl) | 35.453 | 35.453 | 17.16 | Expected: 17.16 ± 0.4 |

| Nitrogen (N) | 14.007 | 28.014 | 13.56 | Expected: 13.56 ± 0.4 |

| Oxygen (O) | 15.999 | 31.998 | 15.48 | Expected: 15.48 ± 0.4 |

| Sulfur (S) | 32.06 | 32.06 | 15.52 | Expected: 15.52 ± 0.4 |

| Total | - | 206.65 | 100.00 | - |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of molecules. nih.gov For 5-Amino-2-chlorobenzenesulfonamide, DFT studies provide a detailed picture of its molecular geometry, orbital energies, and electrostatic potential, which are key to predicting its chemical behavior.

DFT calculations typically begin with the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. From this optimized structure, various electronic properties can be calculated. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, the Molecular Electrostatic Potential (MEP) map is generated to visualize the charge distribution across the molecule. researchgate.net The MEP map identifies electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting how the molecule will interact with other chemical species, including biological targets. researchgate.net For this compound, the amino (-NH2) and sulfonamide (-SO2NH2) groups are expected to be key sites for hydrogen bonding and other intermolecular interactions.

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and softness (S) can also be calculated from the HOMO and LUMO energies. These descriptors provide quantitative measures of the molecule's stability and reactivity. researchgate.net

Table 1: Key Parameters from DFT Calculations

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. |

| MEP Map | Visual representation of electrostatic potential. | Identifies sites for electrophilic and nucleophilic attack. |

This table represents typical outputs from DFT studies; specific values for this compound would require dedicated computational research.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target protein, forming a stable complex. researchgate.net This technique is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net

In a typical docking study involving this compound, the compound would be treated as a flexible ligand, and a specific protein target would be chosen based on a therapeutic hypothesis. The simulation then explores various possible binding poses of the ligand within the active site of the protein, calculating a "docking score" for each pose. This score estimates the binding affinity, with lower scores generally indicating a more favorable interaction. nih.gov

The analysis of the best-docking poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and aromatic stacking, between the ligand and the protein's amino acid residues. nih.gov For this compound, the sulfonamide and amino groups are potent hydrogen bond donors and acceptors, and the chlorobenzene (B131634) ring can participate in hydrophobic and aromatic interactions. Identifying these interactions provides valuable insights for optimizing the ligand's structure to improve its binding affinity and selectivity.

Table 2: Potential Interactions in Molecular Docking

| Interaction Type | Functional Group on this compound | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond | Amino (-NH2), Sulfonamide (-SO2NH2) | Asp, Glu, Ser, Thr, His |

| Hydrophobic | Chlorobenzene ring | Ala, Val, Leu, Ile, Phe |

| Aromatic (π-π) | Benzene (B151609) ring | Phe, Tyr, Trp, His |

This table illustrates the types of interactions that could be predicted from a molecular docking simulation of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing detailed information on the conformational flexibility of the ligand and the stability of the ligand-protein complex. nih.gov

An MD simulation of this compound, either in solution or bound to a protein, would reveal its preferred conformations and the energy barriers between them. When simulating a ligand-protein complex, MD can assess the stability of the interactions predicted by docking. researchgate.net Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) to measure the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand. researchgate.net

These simulations can confirm whether the initial binding pose is maintained over time and can reveal subtle conformational changes in both the ligand and the protein upon binding. This dynamic understanding is crucial for a more accurate assessment of binding affinity and the mechanism of interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net A QSAR model can be used to predict the activity of new, untested compounds. nih.gov

To develop a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with experimentally measured biological activities is required. For each molecule, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological, or quantum chemical (e.g., HOMO/LUMO energies).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a mathematical equation that correlates the descriptors with the observed biological activity. researchgate.net The predictive power of the QSAR model is rigorously tested through internal and external validation procedures. nih.gov A validated QSAR model can then be used to predict the biological activity of this compound, provided it falls within the model's applicability domain, and to guide the design of new analogues with potentially enhanced activity.

Future Directions and Emerging Research Avenues

Development of Novel 5-Amino-2-chlorobenzenesulfonamide Derivatives with Tailored Bioactivities

The core structure of this compound, characterized by a benzene (B151609) ring with amino, chloro, and sulfonamide functional groups, offers multiple sites for chemical modification. ontosight.ai This allows for the design and synthesis of new derivatives with potentially enhanced or entirely new biological activities. The process of creating these new molecules often involves conventional organic synthesis methods, as well as more modern techniques like photochemical and microwave-assisted reactions. mdpi.com

Researchers are designing and synthesizing novel derivatives by modifying the functional groups on the parent molecule. For example, the amino group can be a target for creating new amide or amine functionalities. mdpi.com The goal of these modifications is to develop compounds with tailored bioactivities, such as improved antiproliferative effects against various cancer cell lines. mdpi.com The synthesis of such derivatives is a key area of research, with studies focusing on creating compounds with specific therapeutic properties. researchgate.netmdpi.com

One area of interest is the development of derivatives with enhanced DNA binding and intercalative properties, which are important mechanisms for anticancer agents. mdpi.com By strategically adding or modifying side chains, researchers aim to improve the cellular uptake and nuclear targeting of these compounds. mdpi.com The synthesis of thioglucoside analogues of existing drugs has also shown promise, offering a pathway to new therapeutic agents with potentially improved stability and efficacy. nih.gov

Table 1: Examples of Synthetic Strategies for Novel Derivatives

| Strategy | Description | Potential Outcome |

| Functional Group Modification | Altering the existing amino, chloro, or sulfonamide groups. | Enhanced target specificity and biological activity. |

| Side Chain Addition | Introducing new chemical moieties at various positions on the benzene ring. | Improved cellular uptake and pharmacokinetic properties. |

| Bioisosteric Replacement | Substituting parts of the molecule with other groups that have similar physical or chemical properties. | Reduced toxicity and improved metabolic stability. |

| Hybrid Molecule Synthesis | Combining the this compound scaffold with other known bioactive molecules. | Dual-action or synergistic therapeutic effects. |

Exploration of Combination Therapies with this compound Analogues

The use of combination therapies, where two or more drugs are administered together, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. The rationale behind this approach is to achieve a synergistic or additive effect, where the combined therapeutic outcome is greater than the sum of the individual drug effects. nih.gov Analogues of this compound are being investigated for their potential role in such combination regimens.

Research has shown that certain compounds can enhance the efficacy of conventional anticancer drugs. For instance, some natural compounds and their synthetic analogues have been found to work synergistically with chemotherapy agents. nih.gov The exploration of combination therapies involving derivatives of this compound could lead to more effective treatment strategies, potentially overcoming drug resistance and reducing side effects by allowing for lower doses of each agent. nih.gov

Studies have demonstrated that some small molecules can resensitize multidrug-resistant bacteria to conventional antibiotics, highlighting the potential for synergistic interactions. nih.gov This principle is being applied to cancer research, where the goal is to find compounds that can make cancer cells more susceptible to existing treatments. The investigation into the synergistic effects of this compound analogues with established anticancer drugs is an active area of research. nih.govnih.gov

Advanced Mechanistic Studies on Cellular and Molecular Targets

A deep understanding of how a drug molecule interacts with its cellular and molecular targets is crucial for rational drug design and development. For this compound and its derivatives, advanced mechanistic studies are essential to elucidate their precise mechanisms of action. This involves identifying the specific proteins, enzymes, or nucleic acids that these compounds interact with to exert their biological effects.

Techniques such as proteomics and metabolomics are being employed to gain a comprehensive view of the cellular response to these compounds. nih.govmdpi.com These "omics" technologies allow researchers to study changes in the entire set of proteins (proteome) and metabolites (metabolome) within a cell or organism upon treatment. nih.gov By integrating this data, scientists can identify altered biological pathways and pinpoint the molecular targets of a drug. nih.govmdpi.com

For example, studies have used combined proteomics and metabolomics to understand the effects of nanoparticles on cells, revealing changes in cellular growth, proliferation, and stress responses. nih.gov Similar approaches can be applied to investigate the biological effects of this compound derivatives, providing insights into their mechanisms of action and potential off-target effects. nih.govnih.gov This detailed molecular information is invaluable for optimizing the design of new drugs with improved efficacy and safety profiles.

Application in Drug Delivery Systems and Nanomedicine

The effective delivery of a drug to its target site in the body is a major challenge in pharmaceutical sciences. Drug delivery systems and nanomedicine offer innovative solutions to improve the therapeutic efficacy of drugs while minimizing side effects. This compound and its derivatives are being explored for their potential application in these advanced delivery platforms.

Nanoparticles, for instance, can be engineered to encapsulate drugs, protecting them from degradation in the body and facilitating their transport to specific tissues or cells. ejcmpr.com The synthesis of nanoparticles using green chemistry principles, such as employing plant extracts, is a promising and environmentally friendly approach. ejcmpr.com These "green" nanoparticles can be used as carriers for drugs, potentially enhancing their bioavailability and targeting capabilities. ejcmpr.com

Furthermore, targeted drug delivery systems are being developed to deliver drugs like 5-aminosalicylic acid (5-ASA) specifically to the colon for the treatment of inflammatory bowel disease. nih.gov These systems often utilize pH-dependent or bacterially-degradable polymers to ensure that the drug is released at the desired site of action. nih.gov Similar strategies could be adapted for the targeted delivery of this compound analogues, improving their therapeutic index for various diseases.

Integration of Omics Data in Understanding Biological Effects

The era of "big data" in biology has been ushered in by the advent of high-throughput omics technologies, including genomics, transcriptomics, proteomics, and metabolomics. The integration of these multi-omics datasets provides a holistic view of the biological processes affected by a drug, leading to a deeper understanding of its mechanism of action and potential for personalized medicine. nih.gov

By combining different omics data, researchers can identify disease-associated molecular patterns, discover new biomarkers for diagnosis and prognosis, predict drug responses, and unravel complex regulatory networks. nih.gov For instance, integrating proteomics and metabolomics data can reveal how a compound affects both protein expression and metabolic pathways, providing a more complete picture of its cellular impact. nih.govnih.gov

This integrated approach is particularly valuable in translational medicine, where the goal is to translate basic scientific discoveries into new clinical treatments. nih.gov The application of multi-omics strategies to study this compound and its derivatives can help to identify patient populations that are most likely to respond to these drugs, paving the way for more personalized and effective therapies. nih.gov

Sustainable and Scalable Synthesis for Research and Development

The principles of green chemistry are increasingly being incorporated into the synthesis of pharmaceuticals to reduce the environmental impact of drug manufacturing. mdpi.com This involves the use of renewable resources, the reduction of waste, and the use of safer solvents and reagents. mdpi.com For this compound and its derivatives, the development of sustainable and scalable synthesis methods is a key focus for future research and development.

Green chemistry approaches aim to make chemical processes more efficient and environmentally friendly. mdpi.com This includes the use of green solvents like water, ethanol (B145695), and glycerol, as well as the development of solvent-free reaction conditions. mdpi.com Continuous flow chemistry is another promising green technology that can lead to more efficient and sustainable manufacturing processes. mdpi.comresearchgate.net

The goal is to develop synthetic routes that are not only environmentally benign but also economically viable and scalable for large-scale production. unife.it By embracing green chemistry principles, the pharmaceutical industry can reduce its environmental footprint while continuing to innovate and develop new life-saving medicines. mdpi.comunibo.it

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 5-Amino-2-chlorobenzenesulfonamide?

- Methodological Answer : Synthesis typically involves sulfonylation of 5-Amino-2-chlorobenzoic acid (or analogous precursors) under controlled pH (8–9) using Na₂CO₃ as a base. Key variables include stoichiometry of sulfonyl chloride, reaction time, and solvent selection (e.g., water or methanol). Maintaining pH stability during sulfonylation prevents premature hydrolysis and ensures high yields . For purity >95%, recrystallization from methanol is recommended .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., chlorine at position 2, sulfonamide at position 5).

- HPLC-MS for purity assessment and detection of byproducts like unreacted benzoic acid derivatives.

- X-ray crystallography (if single crystals are obtainable) to resolve ambiguities in stereoelectronic effects .

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodological Answer : Limited solubility in water necessitates polar aprotic solvents like DMSO or methanol. For kinetic studies, prepare stock solutions in DMSO (≤5% v/v to avoid cellular toxicity in biological assays). Solubility in aqueous buffers (pH 2–9) should be tested with controlled ionic strength to mimic physiological conditions .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms for sulfonamide derivatization?

- Methodological Answer :

- Apply density functional theory (DFT) to map energy profiles of sulfonylation intermediates. For example, calculate activation barriers for nucleophilic attack of the amine on sulfonyl chloride.

- Use molecular dynamics (MD) simulations to study solvent effects on reaction kinetics. This approach can explain discrepancies between experimental yields in water vs. methanol .

Q. What strategies mitigate conflicting data on the compound’s thermal stability?

- Methodological Answer :

- Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres to isolate decomposition pathways.

- Compare melting points (mp) across literature: Discrepancies (e.g., mp 160–165°C vs. 181–184°C in related compounds) may arise from polymorphic forms or impurities. Use recrystallization protocols with slow cooling rates to isolate dominant polymorphs .

Q. How to design experiments to probe the electronic effects of the chloro and sulfonamide substituents?

- Methodological Answer :

- Hammett analysis : Synthesize analogs with varying substituents (e.g., -NO₂, -CH₃) at positions 2 and 5. Measure reaction rates in model reactions (e.g., ester hydrolysis) to derive σ values.

- Electrochemical profiling : Use cyclic voltammetry to correlate substituent electronic effects with redox potentials. This helps predict reactivity in catalytic or medicinal applications .

Contradiction Analysis & Data Validation

Q. How to reconcile discrepancies in reported biological activity of sulfonamide derivatives?

- Methodological Answer :

- Meta-analysis : Cross-reference bioactivity datasets (e.g., IC₅₀ values) with purity data. Impurities like residual sulfonyl chloride (≥3%) can skew results.

- Dose-response standardization : Use fixed molarity ranges and validate assays with positive controls (e.g., furosemide for diuretic activity studies) .

Q. What statistical frameworks are suitable for multivariate optimization of synthesis conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.